molecular formula C13H17NOS B7514026 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one

Cat. No. B7514026
M. Wt: 235.35 g/mol
InChI Key: MWSBNIBBQXZZOY-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one, also known as 4-MDMC, is a synthetic compound that belongs to the class of cathinones, which are a type of amphetamine-like stimulants. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one is not fully understood, but it is believed to involve the stimulation of the release of dopamine and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward, and their dysregulation has been implicated in various neuropsychiatric disorders, including addiction and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one have been studied in vitro and in vivo. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one stimulates the release of dopamine and serotonin in a dose-dependent manner. In vivo studies in rats have demonstrated that 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one increases locomotor activity and produces a conditioned place preference, indicating its potential for abuse liability.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its effects on the central nervous system make it a useful tool for studying the mechanisms of addiction and other neuropsychiatric disorders. However, one limitation of using 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one in lab experiments is its potential for abuse liability, which may require additional precautions to ensure the safety of researchers.

Future Directions

There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. One area of interest is the development of novel therapeutic agents based on the structure of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one for the treatment of neuropsychiatric disorders. Additionally, further investigation into the mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one and its effects on the brain could provide insights into the underlying causes of addiction and other neuropsychiatric disorders. Finally, studies on the potential toxicity and long-term effects of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one are needed to ensure its safety for use in research.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one involves the reaction of 4-methylthiophenol with 1-bromo-2-(propylamino)propane in the presence of a base, followed by cyclization with azetidine-1-carboxylic acid to yield 1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one. This method has been reported in a few research articles and is considered to be a relatively simple and efficient way of synthesizing 1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In pharmacology, it has been studied for its effects on the central nervous system, including its ability to stimulate the release of dopamine and serotonin. In neuroscience, it has been explored for its potential as a tool for studying the mechanisms of addiction and other neuropsychiatric disorders.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-4-6-12(7-5-10)16-11(2)13(15)14-8-3-9-14/h4-7,11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSBNIBBQXZZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylpropan-1-one

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